

An In-depth Technical Guide to the Physical and Chemical Properties of Lactucaxanthin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lactucaxanthin*

Cat. No.: *B1234549*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactucaxanthin is a xanthophyll carotenoid found in various natural sources, most notably in lettuce (*Lactuca sativa*), from which it derives its name.^[1] As a member of the carotenoid family, it possesses a complex structure characterized by a long polyene chain, which is responsible for its light-absorbing properties and antioxidant activity. This document provides a comprehensive overview of the known physical, chemical, and biological properties of **lactucaxanthin**, with a focus on data and methodologies relevant to research and drug development.

Chemical and Physical Properties

Lactucaxanthin is structurally defined as an ϵ,ϵ -carotene-3,3'-diol.^[1] Its detailed chemical identity and physical properties are summarized below.

Chemical Identification

Identifier	Value
IUPAC Name	(1R,4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-ol[1]
Molecular Formula	C40H56O2[1]
Molecular Weight	568.9 g/mol [1]
CAS Number	78306-12-4[1]
Synonyms	(3R,6R,3'R,6'R)- ϵ,ϵ -Carotene-3,3'-diol, Tunaxanthin F

Physical Properties

Quantitative experimental data for the melting and boiling points of **lactucaxanthin** are not readily available in the current literature. As a carotenoid, it is expected to be a solid at room temperature and likely to decompose at high temperatures before boiling.

Property	Value
Melting Point	Not reported
Boiling Point	Not reported
Solubility	Information on the quantitative solubility of lactucaxanthin in various organic solvents is limited. However, based on the general solubility of xanthophylls, it is expected to be soluble in polar organic solvents like ethanol and acetone, and less soluble in nonpolar solvents like hexane.

Spectral Properties

Detailed spectral data for purified **lactucaxanthin** are not fully available. The following represents typical absorption maxima observed for **lactucaxanthin** in lettuce extracts.

Spectral Data	Value
UV-Vis Absorption Maxima (λ_{max})	417 nm, 440 nm, 469 nm (in a mixture of methanol/water/formic acid)
^1H NMR	Specific chemical shift data for purified lactucaxanthin are not available in the cited literature.
^{13}C NMR	Specific chemical shift data for purified lactucaxanthin are not available in the cited literature.

Biological Activity and Signaling Pathways

Lactucaxanthin has demonstrated significant biological activity, particularly in the context of metabolic and inflammatory diseases.

Anti-diabetic Activity: Inhibition of α -Amylase and α -Glucosidase

Lactucaxanthin has been shown to inhibit α -amylase and α -glucosidase, key enzymes in carbohydrate digestion. This inhibitory action can help to reduce postprandial hyperglycemia.[\[2\]](#) [\[3\]](#)[\[4\]](#)

Enzyme	IC50 Value of Lactucaxanthin
α -Amylase	435.5 $\mu\text{g/mL}$ [2]
α -Glucosidase	1.84 mg/mL [2]

The proposed mechanism involves the binding of **lactucaxanthin** to the active sites of these enzymes, which has been supported by in silico docking studies showing favorable binding energies.[\[2\]](#)

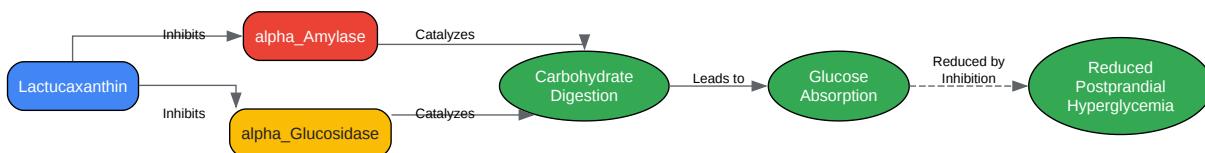
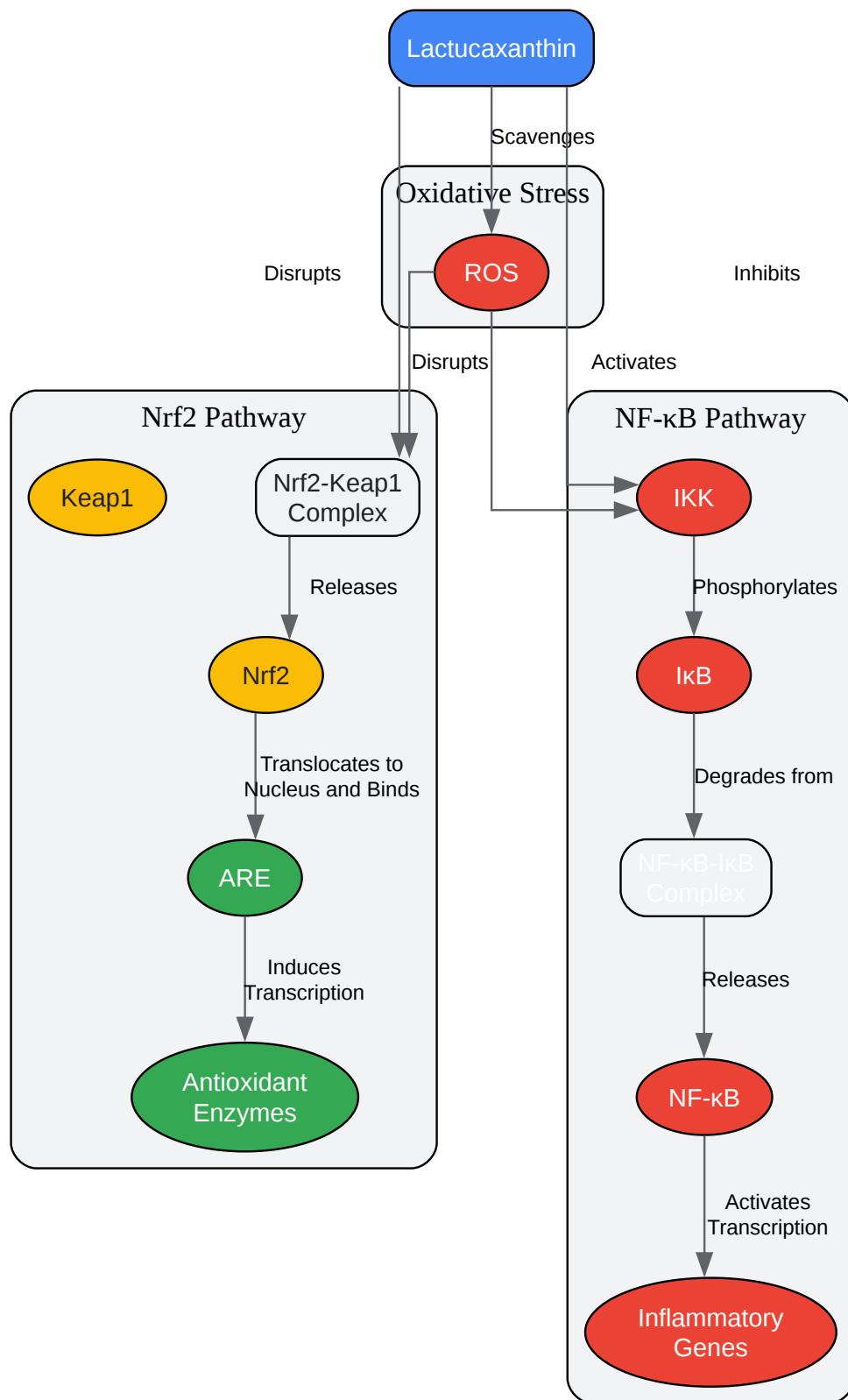
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Figure 1: Mechanism of **Lactucaxanthin** in reducing hyperglycemia.

Regulation of Oxidative Stress and Inflammation

Lactucaxanthin plays a role in modulating signaling pathways associated with oxidative stress and inflammation, particularly in the context of diabetic complications. It has been shown to suppress inflammatory markers and enhance antioxidant responses in retinal tissue of diabetic rats.

The proposed mechanism involves the modulation of the NF- κ B and Nrf2 signaling pathways. Carotenoids, in general, are known to inhibit the activation of NF- κ B, a key transcription factor for pro-inflammatory cytokines, and to activate Nrf2, a master regulator of antioxidant gene expression.



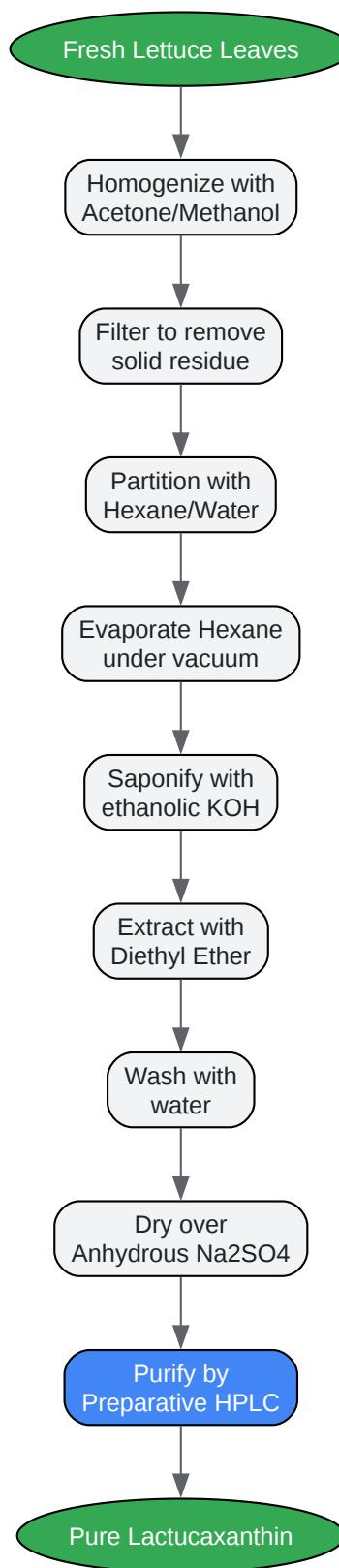
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Figure 2: **Lactucaxanthin's modulation of NF-κB and Nrf2 pathways.**

Experimental Protocols

Extraction and Purification of Lactucaxanthin from *Lactuca sativa*

The following is a generalized protocol for the extraction and purification of **lactucaxanthin** from lettuce leaves, based on common carotenoid extraction methodologies.



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Figure 3: Workflow for **Lactucaxanthin** Extraction and Purification.

Methodology:

- Sample Preparation: Fresh lettuce leaves are washed, pat dried, and flash-frozen in liquid nitrogen. The frozen leaves are then lyophilized and ground into a fine powder.
- Extraction: The powdered sample is extracted with a mixture of acetone and methanol (e.g., 7:3 v/v) at room temperature in the dark. The extraction is repeated until the residue is colorless.
- Partitioning: The combined extracts are filtered and partitioned with hexane and water. The upper hexane layer containing the carotenoids is collected.
- Saponification: The hexane extract is evaporated to dryness and the residue is saponified with 10% methanolic KOH overnight at room temperature to remove chlorophylls and lipids.
- Re-extraction: The saponified mixture is extracted with diethyl ether. The ether layer is washed with water until neutral pH, and then dried over anhydrous sodium sulfate.
- Purification: The final extract is concentrated and subjected to preparative High-Performance Liquid Chromatography (HPLC) for the isolation of pure **lactucaxanthin**. A C30 column is often effective for separating carotenoid isomers.

In Vitro α -Amylase Inhibition Assay

This protocol is adapted from established methods for determining α -amylase inhibition.[\[2\]](#)

Methodology:

- Reagent Preparation:
 - Phosphate buffer (50 mM, pH 6.8).
 - Porcine pancreatic α -amylase solution (2 units/mL in phosphate buffer).
 - 1% Starch solution in phosphate buffer.
 - Dinitrosalicylic acid (DNS) color reagent.

- **Lactucaxanthin** solutions of varying concentrations.
- Assay Procedure:
 - 20 μ L of α -amylase solution is pre-incubated with 20 μ L of **lactucaxanthin** solution (or buffer for control) for 10 minutes at 37°C.
 - 20 μ L of starch solution is added to start the reaction and incubated for 20 minutes at 37°C.
 - The reaction is stopped by adding 40 μ L of DNS reagent.
 - The mixture is heated at 100°C for 5 minutes, then cooled to room temperature.
 - The solution is diluted with 320 μ L of distilled water.
- Measurement: The absorbance is measured at 540 nm. The percentage of inhibition is calculated using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] * 100$

In Vitro α -Glucosidase Inhibition Assay

This protocol is based on standard methods for assessing α -glucosidase inhibition.[\[2\]](#)

Methodology:

- Reagent Preparation:
 - Phosphate buffer (50 mM, pH 6.8).
 - α -Glucosidase solution (0.2 units/mL in phosphate buffer).
 - 5 mM p-nitrophenyl- α -D-glucopyranoside (pNPG) solution in phosphate buffer.
 - 0.1 M Sodium carbonate solution.
 - **Lactucaxanthin** solutions of varying concentrations.
- Assay Procedure:

- 50 µL of **lactucaxanthin** solution (or buffer for control) is mixed with 100 µL of α -glucosidase solution and incubated for 10 minutes at 37°C.
- 50 µL of pNPG solution is added to initiate the reaction and incubated for 20 minutes at 37°C.
- The reaction is terminated by adding 50 µL of sodium carbonate solution.
- Measurement: The absorbance of the released p-nitrophenol is measured at 405 nm. The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Conclusion

Lactucaxanthin is a promising bioactive carotenoid with significant potential in the management of hyperglycemia and inflammatory conditions. While its basic chemical structure is well-defined, there is a notable lack of comprehensive data on its physical properties and detailed spectral characteristics in the publicly available literature. The experimental protocols and signaling pathway diagrams provided in this guide are based on the current understanding of **lactucaxanthin** and related carotenoids. Further research is warranted to fully characterize this compound and elucidate its mechanisms of action, which will be crucial for its potential development as a therapeutic agent.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Lactucaxanthin]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1234549#physical-and-chemical-properties-of-lactucaxanthin>

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